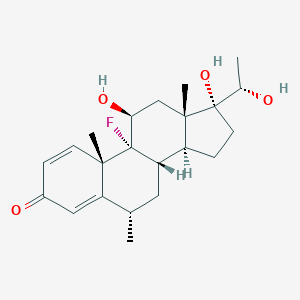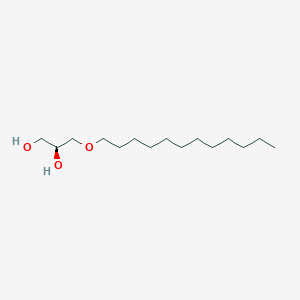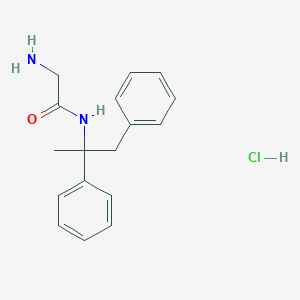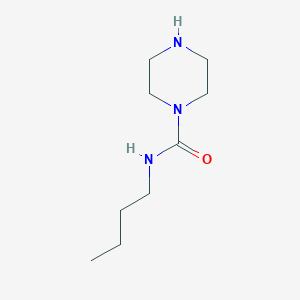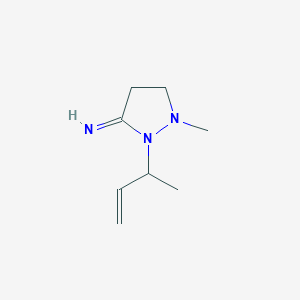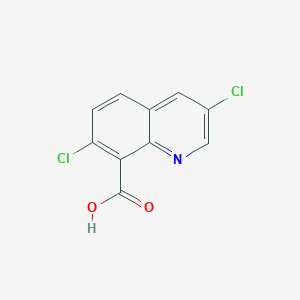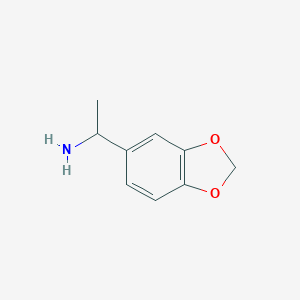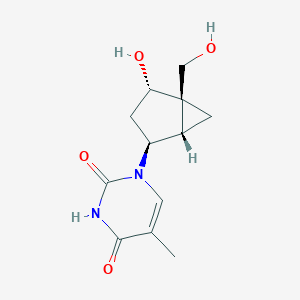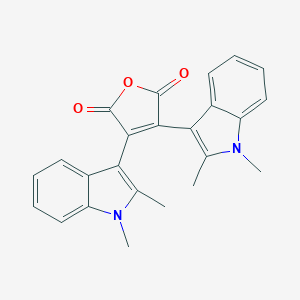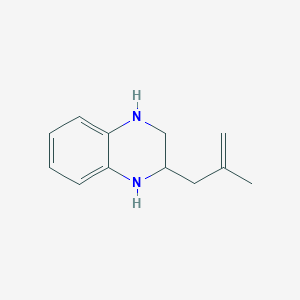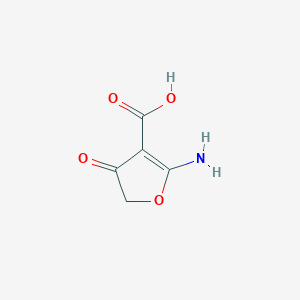![molecular formula C18H21N B055440 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine CAS No. 117613-41-9](/img/structure/B55440.png)
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMP is a piperidine derivative that has a naphthalene ring attached to it, making it a highly conjugated molecule. This conjugation allows NMP to act as a potent electron donor, making it useful in a variety of applications.
Mechanism Of Action
The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is not well understood, but it is thought to act as an electron donor due to its highly conjugated structure. This electron donation allows 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine to participate in a variety of chemical reactions, making it useful in a variety of applications.
Biochemical And Physiological Effects
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has not been extensively studied for its biochemical and physiological effects, but it is not known to have any significant toxic effects. However, caution should be exercised when handling 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as it is a highly reactive compound.
Advantages And Limitations For Lab Experiments
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has several advantages for use in lab experiments, including its high purity and reactivity. However, its highly reactive nature can also be a limitation as it can lead to unwanted side reactions.
Future Directions
There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine. One promising area of research is in the development of new organic electronic devices using 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as an electron donor. Additionally, further studies on the biochemical and physiological effects of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine could provide valuable insights into its potential uses in medicine and biotechnology. Overall, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is a highly promising compound with a variety of potential applications in scientific research.
Synthesis Methods
The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is typically achieved through a multi-step process that involves the reaction of piperidine with 2-naphthaldehyde, followed by reduction and methylation. This process yields 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as a white crystalline solid with a high purity.
Scientific Research Applications
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has been extensively studied in scientific research due to its unique properties. One of the most significant applications of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is in the field of organic electronics. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has been shown to be an effective electron donor in organic photovoltaic cells, making it a promising candidate for use in renewable energy technologies.
properties
CAS RN |
117613-41-9 |
|---|---|
Product Name |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine |
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine |
InChI |
InChI=1S/C18H21N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,15H,11-14H2,1H3/b10-9+ |
InChI Key |
LEVJSSUHNQDHSD-MDZDMXLPSA-N |
Isomeric SMILES |
CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32 |
synonyms |
1-methyl-4-(1-naphthylvinyl)piperidine B 120 B-120 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



